4-(Diethylamino)salicylaldehyde
Overview
Description
4-(Diethylamino)salicylaldehyde is a chemical compound that has been studied for its potential as a nonlinear optical (NLO) material. The interest in such materials is due to their applications in photonics and optoelectronics, where they can be used for frequency doubling, optical switching, and other light manipulation techniques. The compound is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone.
Synthesis Analysis
The synthesis of 4-(Diethylamino)salicylaldehyde-based twin compounds has been reported to involve the combination of the parent aldehyde with moieties such as 1,3-indandione and 1,3-bisdicianovinylindane. These twin compounds are synthesized to enhance certain properties, such as thermal stability and NLO activity. The synthesis process aims to create materials that can form glasses, which are amorphous solids that have a glass transition temperature. The glass transition temperatures of these synthesized compounds range from 79 to 103°C, indicating a moderate thermal stability suitable for NLO applications .
Molecular Structure Analysis
The molecular structure of Schiff bases, including those derived from 4-(Diethylamino)salicylaldehyde, is characterized by the presence of an azomethine group (-C=N-) which is crucial for their optical properties. The X-ray crystal structures of related Schiff bases have been determined, providing insights into the molecular geometry and the potential for intermolecular interactions that can affect their physical properties and reactivity .
Chemical Reactions Analysis
Schiff bases, including those derived from 4-(Diethylamino)salicylaldehyde, are typically synthesized through a condensation reaction between an amine and an aldehyde. The reaction is sensitive to the nature of the starting materials and can lead to different products depending on the substituents present on the amine or the aldehyde. For example, the reaction of salicylaldehyde with different diamino acids can yield various Schiff bases, with the product distribution being influenced by the equilibrium between different species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Diethylamino)salicylaldehyde-based compounds are influenced by their molecular structure. These compounds exhibit photoluminescence, with spectra showing red-shifts in more polar solvents due to the positive solvatochromic effect. This indicates that the electronic structure of the compounds is sensitive to the solvent environment, which is an important consideration for their use in optical applications. The electron photoemission spectra of thin layers of these materials have shown ionization potentials in the range of 5.34–5.52 eV, which is relevant for their electronic properties and potential use in photoelectrical applications. Additionally, the nonlinear optical properties of these materials have been characterized, with some compounds showing significant NLO activities, as evidenced by d33 values ranging from 24.5 to 31.9 pm/V when measured using the Maker fringe technique . These properties make 4-(Diethylamino)salicylaldehyde-based compounds promising candidates for NLO applications.
Scientific Research Applications
Nonlinear Optical (NLO) Materials : 4-(Diethylamino)salicylaldehyde-based twin compounds exhibit remarkable nonlinear optical activities. These materials form glasses with good glass transition temperatures and demonstrate red-shifts in photoluminescence spectra, indicating potential applications in photonic devices (Gudeika et al., 2016).
Fluorescent Probes for Ion Detection : Compounds synthesized from 4-(Diethylamino)salicylaldehyde have been utilized in the development of fluorescent probes for the detection of fluoride ions. These probes exhibit aggregation-induced emission (AIE) properties, useful for sensing applications (Quesneau et al., 2019).
Medicinal Chemistry : Thiosemicarbazones derived from 4-(Diethylamino)salicylaldehyde have shown promising biological activity against enzymes like cholinesterases, carbonic anhydrases, and α-glycosidase. This suggests their potential as multi-target directed ligands for treating diseases like Alzheimer's (Hashmi et al., 2020).
Copper Ion Detection : A fluorescent indicator based on 4-(Diethylamino)salicylaldehyde has been developed for highly selective detection of copper ions. This indicator forms a complex with Cu2+ and shows sensitive fluorescent quenching action, which is pH-independent (Zheng et al., 2015).
Antibacterial Activity : Diorganotin complexes derived from 4-(Diethylamino)salicylaldehyde and L-tyrosine were found to have moderate antibacterial activity. These complexes also show potential as luminescent materials (Chen et al., 2020).
Photophysical Properties and Dye Synthesis : The compound has been used to synthesize Salen ligands with red-shifted emission. These ligands exhibit intramolecular charge transfer and have been studied for their photophysical properties, suggesting applications in dye synthesis (Kadam et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(diethylamino)-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZSRRZZNLWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022271 | |
Record name | 4-(Diethylamino)salicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)salicylaldehyde | |
CAS RN |
17754-90-4 | |
Record name | 4-(Diethylamino)-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17754-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)salicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(diethylamino)-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Diethylamino)salicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)salicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DIETHYLAMINO)SALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5NFU4681 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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